1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride
Overview
Description
“1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1375473-95-2 . It has a molecular weight of 218.73 . The IUPAC name for this compound is 1-amino-N-(cyclopropylmethyl)cyclopentanecarboxamide hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H18N2O.ClH/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8;/h8H,1-7,11H2,(H,12,13);1H . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
This compound is a salt . It’s stored at room temperature and is in powder form .
Scientific Research Applications
Anticonvulsant Activity
A study on amino amides and esters based on a related cyclopentane carboxylic acid structure explored their synthesis and evaluated their anticonvulsant properties. The research demonstrated that modifying the cyclopentane carboxylic acid backbone could lead to compounds with significant anticonvulsant activity (Arustamyan et al., 2019).
Synthesis Methodologies
Research on the synthesis of carbocyclic nucleosides, which are key components in antiviral drugs, detailed the creation of a cyclopentane-based amino compound. This compound serves as a precursor for further drug development, showcasing the versatility of cyclopentane derivatives in medicinal chemistry (Chang et al., 1994).
Biological Activities
A variety of cyclopentane and cyclopropane derivatives have been synthesized and studied for their antidepressant and anticancer properties. These studies illustrate the broad potential of cyclopentane analogs in developing new therapeutic agents with specific biological activities (Bonnaud et al., 1987).
Safety and Hazards
The compound is labeled with the signal word “Danger” and has the hazard statements H315, H318, and H335 . These statements indicate that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-amino-N-(cyclopropylmethyl)cyclopentane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.ClH/c11-10(5-1-2-6-10)9(13)12-7-8-3-4-8;/h8H,1-7,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMJAUJLVAJXLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)NCC2CC2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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